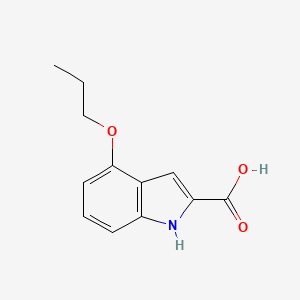

Ácido 4-propoxi-1H-indol-2-carboxílico

Descripción general

Descripción

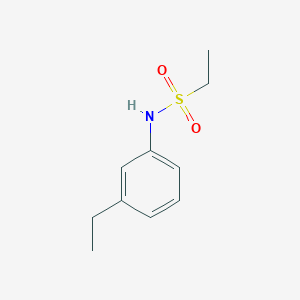

4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .

Molecular Structure Analysis

The InChI code for 4-Propoxy-1H-indole-2-carboxylic acid is 1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) . This indicates the presence of a propoxy group attached to the 4-position of the indole ring and a carboxylic acid group attached to the 2-position.Physical and Chemical Properties Analysis

4-Propoxy-1H-indole-2-carboxylic acid has a molecular weight of 219.24 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Síntesis de alcaloides

Este compuesto puede usarse como reactivo para la síntesis total de varios alcaloides, como (±)-dibromofakelina y análogos, que tienen posibles propiedades medicinales .

Antagonistas de los receptores de histamina

Puede servir como precursor para la preparación de derivados del indol sustituidos que actúan como antagonistas de la histamina H3 , que son útiles en el tratamiento de alergias y afecciones del ácido gástrico.

Inhibidores en la vía Hedgehog

El compuesto podría estar involucrado en la síntesis de inhibidores que se dirigen a la transcripción mediada por Gli1 en la vía de señalización Hedgehog , lo cual es significativo en los procesos de desarrollo y el cáncer.

Inhibición de la integrasa del VIH-1

Se ha demostrado que los derivados del ácido indol-2-carboxílico inhiben la actividad de transferencia de cadena de la integrasa del VIH-1 , lo que sugiere posibles aplicaciones en la terapia antirretroviral.

Reacciones de cicloadición

Estos compuestos se pueden utilizar en reacciones de cicloadición para crear estructuras moleculares complejas como ciclohepta[b]indoles , que son importantes en la química farmacéutica.

Tratamiento del cáncer

Los derivados del indol se están estudiando cada vez más por su aplicación como compuestos biológicamente activos en el tratamiento de células cancerosas debido a sus diversas propiedades biológicamente vitales .

Direcciones Futuras

Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . Future research could focus on the development of new therapeutic agents based on the indole scaffold, targeting various diseases such as cancer, viral infections, and more .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the activity of certain enzymes and proteins through the formation of hydrogen bonds . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .

Biochemical Pathways

For example, some indole derivatives have been shown to inhibit the replication of various RNA and DNA viruses . Additionally, indole derivatives can be involved in the bioconversion of tryptophan, an essential amino acid .

Pharmacokinetics

The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It’s known that indole derivatives can exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Análisis Bioquímico

Biochemical Properties

4-Propoxy-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

4-Propoxy-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Propoxy-1H-indole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways . Additionally, 4-Propoxy-1H-indole-2-carboxylic acid may interact with glycine-binding sites, acting as an antagonist . These interactions can result in changes in gene expression and alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Propoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been reported to exhibit stable properties under specific conditions

Dosage Effects in Animal Models

The effects of 4-Propoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell growth . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses that maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

4-Propoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-Propoxy-1H-indole-2-carboxylic acid within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 4-Propoxy-1H-indole-2-carboxylic acid within specific tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of 4-Propoxy-1H-indole-2-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

4-propoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHLAKZJVBZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

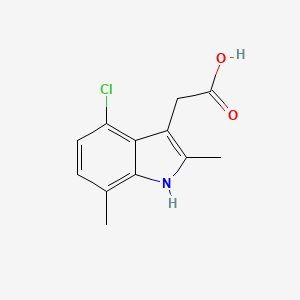

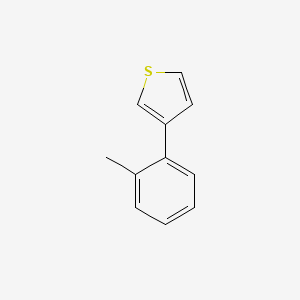

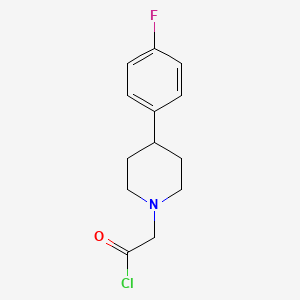

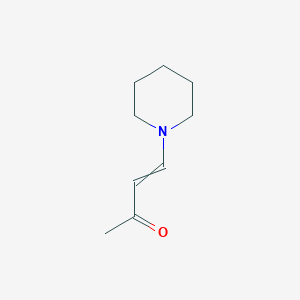

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)

![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)

![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)

![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)

![2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)

![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)